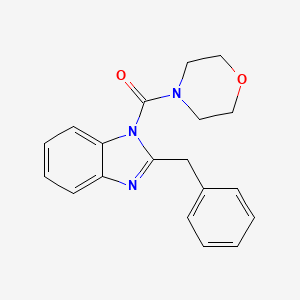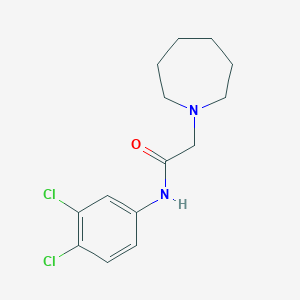![molecular formula C29H25N7O2 B12127254 2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide: (phew, that’s a mouthful!) belongs to the pyrrolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound typically involves the following steps:
Construction of the Pyrrolo[2,3-b]quinoxaline Core: This core structure is often assembled from halogen-containing quinoxaline derivatives using palladium-catalyzed reactions.
Functionalization: The amino and carboxylic acid functionalities are introduced through appropriate synthetic routes.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: These compounds can undergo redox reactions, making them versatile in synthetic chemistry.
Substitution Reactions: Substituents on the aromatic rings can be modified through substitution reactions.
Palladium Catalysts: Used for C-C bond formation.
Hydrazine: Employed in the synthesis of pyrrolo[2,3-b]quinoxalines.
Aryl and Vinyl Halides: React with quinoxaline derivatives to introduce functional groups.
Major Products: The major products depend on the specific synthetic pathway and substituents. Variations in substituents lead to diverse derivatives with distinct properties.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: These compounds serve as building blocks for drug discovery and materials science.
Biological Probes: Used to study cellular processes.
Anticancer Agents: Some pyrrolo[2,3-b]quinoxalines exhibit promising anticancer activity.
Antibiotics: Certain derivatives possess antibacterial properties.
Pharmaceuticals: Potential drug candidates.
Materials Science: Used in the design of functional materials.
Mécanisme D'action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, it’s worth noting that pyrrolo[2,3-b]quinoxalines share structural similarities with other heterocyclic compounds. Their uniqueness lies in their specific substitution patterns and functional groups.
Propriétés
Formule moléculaire |
C29H25N7O2 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O2/c1-17-10-9-13-20(16-17)35-26(30)23(25-27(35)32-22-15-8-7-14-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)19-11-5-4-6-12-19/h4-16H,30H2,1-3H3,(H,33,37) |
Clé InChI |
OKAYTTQWQZDENI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)



![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)

